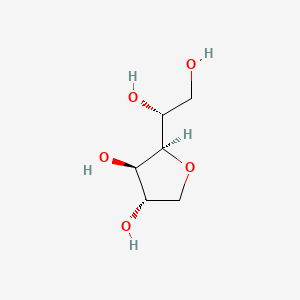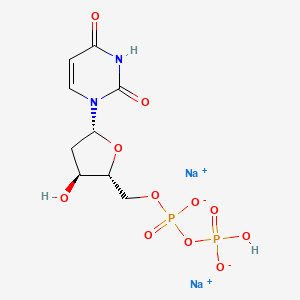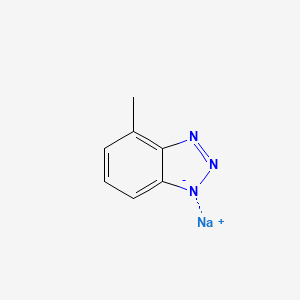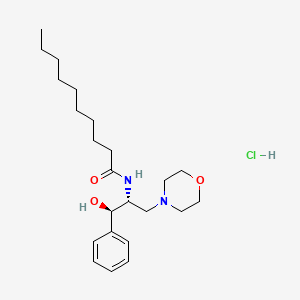
カルシトニン(ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヒトカルシトニンは、32個のアミノ酸で構成されるペプチドホルモンです。ヒトでは甲状腺の傍濾胞細胞(C細胞とも呼ばれる)から分泌されます。ヒトカルシトニンの主な機能は、血中のカルシウム濃度を下げることでカルシウム濃度を調節することです。 これは、骨における破骨細胞の活性を阻害し、血流へのカルシウム放出を抑制することで実現します .
科学的研究の応用
Calcitonin human has several scientific research applications, including:
Medicine: It is used in the treatment of conditions such as Paget’s disease, hypercalcemia, and osteoporosis.
Chemistry: Calcitonin human is used as a model peptide in studies of peptide synthesis and purification techniques.
作用機序
ヒトカルシトニンは、骨吸収に関与する細胞である破骨細胞上のカルシトニン受容体に結合することで作用を発揮します。この結合は破骨細胞の活性を阻害し、骨の分解と血流へのカルシウム放出を減少させます。 破骨細胞の阻害は、環状アデノシン一リン酸(cAMP)依存性機構と細胞内カルシウムシグナル伝達を介して媒介されます .
準備方法
合成経路と反応条件: ヒトカルシトニンは、固相ペプチド合成(SPPS)を用いて合成できます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを含みます。このプロセスには、以下の手順が含まれます。
カップリング: 各アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)やベンゾトリアゾール-1-イルオキシトリス(ジメチルアミノ)ホスホニウムヘキサフルオロリン酸(BOP)などのカップリング試薬を使用して、成長中の鎖にカップリングされます。
脱保護: アミノ酸の保護基は、トリフルオロ酢酸(TFA)を使用して除去されます。
切断: 完成したペプチドは、フッ化水素酸(HF)などの切断試薬を使用して樹脂から切断されます。
工業的生産方法: 工業的環境では、ヒトカルシトニンは組換えDNA技術を使用して生産されます。これは、カルシトニンをコードする遺伝子を大腸菌や酵母などの適切な発現系に挿入することを含みます。 発現されたペプチドは、次に高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、所望の純度が達成されます .
化学反応の分析
反応の種類: ヒトカルシトニンは、主にペプチド結合形成反応と切断反応を受けます。そのペプチド性のために、酸化、還元、または置換反応には通常関与しません。
一般的な試薬と条件:
カップリング試薬: ジシクロヘキシルカルボジイミド(DCC)、ベンゾトリアゾール-1-イルオキシトリス(ジメチルアミノ)ホスホニウムヘキサフルオロリン酸(BOP)。
脱保護試薬: トリフルオロ酢酸(TFA)。
切断試薬: フッ化水素酸(HF)。
主な生成物: これらの反応の主な生成物は、ヒトカルシトニンペプチドそのものであり、これはさまざまな治療用途に使用されます .
4. 科学研究への応用
ヒトカルシトニンには、いくつかの科学研究への応用があります。これらには以下が含まれます。
医学: パジェット病、高カルシウム血症、骨粗鬆症などの治療に使用されます。
生物学: 研究者は、カルシウム恒常性におけるヒトカルシトニンの役割とその副甲状腺ホルモンやビタミンDなどの他のホルモンとの相互作用を理解するために、ヒトカルシトニンを研究しています.
類似化合物との比較
ヒトカルシトニンは、サケカルシトニン、α-カルシトニン遺伝子関連ペプチド(αCGRP)、β-カルシトニン遺伝子関連ペプチド(βCGRP)などの他のペプチドホルモンに似ています。 ヒトカルシトニンは、その特定のアミノ酸配列とそのヒトにおける生理学的役割においてユニークです。 例えば、サケカルシトニンは異なるアミノ酸配列を持ち、生物学的アッセイでより強力です .
類似化合物:
- サケカルシトニン
- α-カルシトニン遺伝子関連ペプチド(αCGRP)
- β-カルシトニン遺伝子関連ペプチド(βCGRP)
- アミリン
- アドレノメデュリン
- アドレノメデュリン2(インターメジン)
特性
CAS番号 |
21215-62-3 |
|---|---|
分子式 |
C151H226N40O45S3 |
分子量 |
3417.9 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,10S,13S,16S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208)/t75-,76-,77-,78+,79+,80+,81+,82+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-,122-,123?/m0/s1 |
InChIキー |
LDVRMNJZLWXJPL-GXQFRRLTSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]8CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N8)[C@@H](C)O)CO)CC(C)C)CC(=O)N)N |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)




